molecular formula C23H26ClNO3 B4714781 cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4714781
M. Wt: 399.9 g/mol
InChI Key: ZOFRAOYJHRDACB-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound characterized by its unique indole structure. This compound's intricate framework suggests that it may have diverse applications, particularly in medicinal and biological research.

Preparation Methods

Synthetic Routes: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. These may include steps like chlorination, cyclization, and esterification. Each step requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity.

Industrial Production Methods: While specific industrial methods for this exact compound are scarce, similar compounds are often produced using batch reactors or continuous flow systems to maintain consistency and scale. Optimization of catalysts and reaction parameters is crucial in such settings to maximize efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including:

  • Oxidation: Potentially altering its phenyl or indole moieties.

  • Reduction: Affecting the carbonyl groups.

  • Substitution: Particularly electrophilic and nucleophilic substitutions on the phenyl ring.

Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products: The major products from these reactions would vary but could include different derivatives of the original structure, with modifications on the indole ring or the chlorophenyl group.

Scientific Research Applications

This compound is of interest in various fields due to its complex structure. In chemistry, it could serve as a model compound for studying synthetic methodologies. In biology and medicine, its derivatives might be evaluated for pharmacological activity, potentially leading to the development of new therapeutics. In industry, it could find applications in materials science or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which such a compound exerts its effects would likely involve interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological context but could include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds:

  • Indole-3-carboxylates

  • 2-chlorophenyl derivatives

  • Tetrahydro-1H-indole derivatives

Uniqueness: What sets this compound apart is the specific combination of its functional groups and ring systems, which might confer unique biological activity or chemical reactivity compared to its peers.

Properties

IUPAC Name

cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO3/c1-14-21-19(11-16(12-20(21)26)17-9-5-6-10-18(17)24)25-22(14)23(27)28-13-15-7-3-2-4-8-15/h5-6,9-10,15-16,25H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFRAOYJHRDACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3Cl)C(=O)OCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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